Ethyl 4-methyl-2-oxopentanoate
Description
Significance and Context within Organic Chemistry
The significance of Ethyl 4-methyl-2-oxopentanoate (B1228126) in organic chemistry lies primarily in its utility as a versatile intermediate. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical transformations. These include nucleophilic additions at the carbonyl carbon and reactions involving the enolizable alpha-proton situated between the two carbonyl groups.
In the realm of asymmetric synthesis, where the creation of specific stereoisomers is crucial, Ethyl 4-methyl-2-oxopentanoate serves as a key substrate. For instance, it is used in catalytic asymmetric hydrogenation reactions to produce chiral alpha-hydroxy esters, which are valuable building blocks for pharmaceuticals and other biologically active molecules. One documented example is its use in asymmetric catalytic hydrogenation with a Ru(OAc)₂/(R)-BINAP catalyst to yield (R)-(+)-Ethyl leucate with high conversion and enantiomeric excess.
Furthermore, this compound is a precursor in the synthesis of various heterocyclic compounds and can be modified to introduce different functional groups, thereby expanding its synthetic utility. Its structural isomer, ethyl 2-methyl-4-oxopentanoate, is also a key intermediate in various biochemical pathways, highlighting the importance of this class of compounds.
Historical Perspective of Research on Alpha-Keto Esters
The study of alpha-keto esters, the chemical class to which this compound belongs, has a rich history dating back to the late 19th century. Early research focused on fundamental synthesis methods. One of the earliest documented syntheses of a related compound, pyruvic acid, was conducted by Erlenmeyer in 1881. mdpi.com
Throughout the 20th century, a variety of methods for synthesizing alpha-keto esters were developed. These include the Friedel-Crafts acylation of arenes with oxalyl chloride derivatives and reactions of organometallic reagents like Grignard reagents with diethyl oxalate (B1200264). mdpi.com Another established method involves the alkylation of malonates, followed by oximation and carbonylation to yield the desired alpha-keto ester. google.com
Historically, many of these conventional synthesis routes required harsh reaction conditions, the use of hazardous reagents, and sometimes involved precious metal catalysts, which posed environmental and economic challenges. mdpi.com These limitations have driven the evolution of more efficient and sustainable synthetic methodologies in recent decades.
Current Research Trends and Future Directions for this compound
Current research on this compound is increasingly focused on green chemistry and biocatalysis, aiming for more environmentally benign and selective synthetic processes. The shift towards sustainability has spurred the exploration of enzymatic and whole-cell biocatalytic systems for the transformation of this compound.
A significant area of contemporary research is the use of this compound in the synthesis of flavor compounds. A notable study identified a novel 4-methyl-2-oxopentanoate reductase from the mold Aspergillus oryzae. This enzyme is involved in the synthesis of ethyl leucate, a compound that contributes a fruity flavor to Japanese sake. nih.gov The reductase enzyme stereoselectively reduces this compound to D-leucate, which is then esterified by yeast to produce ethyl leucate during fermentation. nih.gov This discovery opens up possibilities for enhancing the flavor profiles of fermented beverages through biotechnological approaches. nih.gov
Table 2: Research Findings on the Biocatalytic Reduction of this compound
| Research Focus | Enzyme/Organism | Product | Significance | Reference |
|---|---|---|---|---|
| Sake Flavor Synthesis | 4-methyl-2-oxopentanoate reductase A (MorA) from Aspergillus oryzae | D-leucate (precursor to ethyl leucate) | Identification of a key enzyme for producing a desirable flavor component in Japanese sake. | nih.gov |
| Asymmetric Synthesis | Ru(OAc)₂/(R)-BINAP | (R)-(+)-Ethyl leucate | Demonstrates a chemical catalytic route to a chiral flavor compound. |
This table summarizes key research findings related to the transformation of this compound.
Future directions in the study of this compound are likely to continue along the path of sustainable chemistry. This includes the development of more efficient biocatalysts through protein engineering and the optimization of chemoenzymatic processes that combine the advantages of both chemical and biological catalysis. acs.org Furthermore, the exploration of this compound as a building block for novel materials and pharmaceuticals remains a promising avenue for future research, driven by the versatility of the alpha-keto ester functional group. mdpi.com The broader class of β,γ-unsaturated α-ketoesters, which share structural similarities, are also being extensively studied for their diverse reactivity in asymmetric catalysis, suggesting a continued interest in the synthetic potential of related ketoesters. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methyl-2-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-11-8(10)7(9)5-6(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSWAHQQBHNCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180710 | |
| Record name | Ethyl 4-methyl-2-oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26073-09-6 | |
| Record name | Ethyl 4-methyl-2-oxopentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26073-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-methyl-2-oxopentanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026073096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-methyl-2-oxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-methyl-2-oxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-METHYL-2-OXOPENTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S475RX6T2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Ethyl 4 Methyl 2 Oxopentanoate
Established Synthetic Routes and Reaction Conditions
Traditional synthetic strategies for producing Ethyl 4-methyl-2-oxopentanoate (B1228126) rely on well-documented and reliable organic reactions. These routes often involve multiple steps with purification of intermediates.
A prevalent method for the synthesis of α-keto esters involves the reaction of a Grignard reagent with an oxalate (B1200264) ester. In the case of Ethyl 4-methyl-2-oxopentanoate, this is achieved by reacting isobutylmagnesium halide with diethyl oxalate. This approach builds the carbon skeleton and installs the required functional groups in a single key step.
The reaction is typically performed in an inert solvent like diethyl ether under an argon atmosphere to prevent the highly reactive Grignard reagent from reacting with atmospheric moisture or oxygen. The process begins by cooling the solution of diethyl oxalate to a low temperature, commonly -78 °C, before the dropwise addition of the Grignard reagent. chemicalbook.com After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a couple of hours to ensure completion. chemicalbook.com The reaction is then quenched with an acidic aqueous solution, such as 1M ammonium (B1175870) chloride, followed by extraction and purification, usually by column chromatography, to yield the final product. chemicalbook.com A reported synthesis utilizing this method achieved a yield of 76%. chemicalbook.com
| Parameter | Condition | Reference |
|---|---|---|
| Reactant 1 | Diethyl oxalate | chemicalbook.com |
| Reactant 2 | Isobutylmagnesium halide (Grignard reagent) | chemicalbook.com |
| Solvent | Anhydrous diethyl ether | chemicalbook.com |
| Temperature | -78 °C to room temperature | chemicalbook.com |
| Atmosphere | Inert (Argon) | chemicalbook.com |
| Reaction Time | 2 hours | chemicalbook.com |
| Workup | Quenched with 1M NH4Cl, extracted with Et2O | chemicalbook.com |
| Yield | 76% | chemicalbook.com |
The direct esterification of 4-methyl-2-oxopentanoic acid with ethanol (B145695) represents a classic and straightforward route to the target compound. This reaction, known as Fischer esterification, involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com
The process is a reversible equilibrium reaction. chemguide.co.uk To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol) is typically used, often serving as the reaction solvent. masterorganicchemistry.com Common acid catalysts include concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mixture is heated under reflux for several hours to allow the reaction to reach equilibrium. ukessays.com The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the ethanol. masterorganicchemistry.com Subsequent dehydration yields the ester and water. masterorganicchemistry.com Removal of water as it forms can also be used to drive the reaction to completion.
| Parameter | Condition | Reference |
|---|---|---|
| Reactant 1 | 4-Methyl-2-oxopentanoic acid | masterorganicchemistry.com |
| Reactant 2 | Ethanol (often in excess, as solvent) | masterorganicchemistry.com |
| Catalyst | Concentrated H₂SO₄ or TsOH | masterorganicchemistry.com |
| Temperature | Reflux | ukessays.com |
| Key Principle | Reversible equilibrium; driven by excess alcohol or water removal | chemguide.co.uk |
Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com To synthesize this compound, one could start with a different ester, such as mthis compound, and react it with ethanol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Similar to Fischer esterification, this is an equilibrium-driven process where a large excess of ethanol is used as the solvent to shift the equilibrium towards the desired ethyl ester. The mechanism is effectively the same, involving protonation of the carbonyl, nucleophilic attack by ethanol, and elimination of the original alcohol (methanol). masterorganicchemistry.com
Base-Catalyzed Transesterification: This method typically uses a catalytic amount of a strong base, such as sodium ethoxide (NaOEt). The ethoxide ion acts as a potent nucleophile, attacking the carbonyl carbon of the starting ester. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, eliminating a methoxide (B1231860) ion and forming the desired ethyl ester. To ensure the reaction proceeds in the forward direction, ethanol is used as the solvent. masterorganicchemistry.com This method is often faster and occurs under milder conditions than the acid-catalyzed equivalent but is sensitive to the presence of water and free carboxylic acids.
| Parameter | Acid-Catalyzed | Base-Catalyzed | Reference |
|---|---|---|---|
| Starting Ester | e.g., Mthis compound | e.g., Mthis compound | masterorganicchemistry.com |
| Alcohol | Ethanol (large excess) | Ethanol (as solvent) | masterorganicchemistry.com |
| Catalyst | H₂SO₄, TsOH | NaOEt, K₂CO₃ | masterorganicchemistry.comorganic-chemistry.org |
| Mechanism | PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) | Nucleophilic Addition-Elimination | masterorganicchemistry.com |
| Key Feature | Equilibrium process | Often faster, not an equilibrium | masterorganicchemistry.com |
Novel and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of more efficient, atom-economical, and environmentally benign methodologies. These include base-catalyzed conjugate additions and one-pot multicomponent reactions that reduce waste and simplify procedures.
The Michael addition, or conjugate addition, is a powerful C-C bond-forming reaction where a nucleophile (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.net A plausible, though not widely documented, green chemistry approach to the backbone of this compound could involve a Michael-type reaction.
This strategy could theoretically involve the addition of an enolate derived from ethyl glyoxylate (B1226380) or a related two-carbon synthons to a Michael acceptor like 3-methyl-1-nitro-1-propene. The reaction would be catalyzed by a base, which could range from inorganic bases like metal alkoxides to organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). researchgate.net The initial adduct would then require further transformation (e.g., a Nef reaction to convert the nitro group to a carbonyl) to yield the final α-keto ester. This approach offers a way to construct the carbon skeleton under potentially mild conditions.
| Component | Example | Reference |
|---|---|---|
| Michael Donor (Nucleophile) | Enolate of an ethyl ester derivative | researchgate.net |
| Michael Acceptor (Electrophile) | An activated isobutyl-containing olefin | researchgate.net |
| Base Catalyst | Organic (e.g., DBU, DABCO) or Inorganic (e.g., NaOEt) | researchgate.net |
| Solvent | Aprotic polar solvents (e.g., THF, DMF) | mdpi.com |
| Key Advantage | Efficient C-C bond formation under potentially mild conditions | researchgate.net |
One-pot multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all reactants. nih.gov This strategy is a cornerstone of green chemistry as it reduces the number of synthetic steps, minimizes solvent waste, and saves time and energy.
A hypothetical MCR for the synthesis of a precursor to this compound could involve the reaction of isobutyraldehyde, an ethyl pyruvate (B1213749) derivative, and a suitable third component under catalytic conditions. For instance, a domino reaction sequence could be envisioned where an initial condensation is followed by an intramolecular cyclization and subsequent ring-opening to generate the desired linear α-keto ester structure. Such reactions often provide access to complex molecules from simple starting materials in a single, efficient operation. nih.govnih.gov
| Parameter | Description | Reference |
|---|---|---|
| Component 1 | Isobutyl source (e.g., Isobutyraldehyde) | nih.gov |
| Component 2 | Keto-ester source (e.g., Ethyl pyruvate) | nih.gov |
| Component 3 | Coupling partner/catalyst activator | nih.gov |
| Reaction Type | Domino / Tandem / Cascade Reaction | nih.gov |
| Key Advantage | High atom economy, reduced steps, less waste | nih.gov |
Asymmetric Synthesis and Enantioselective Approaches
The synthesis of specific enantiomers of this compound is of significant interest due to the importance of chiral molecules in biological systems and as building blocks in fine chemical synthesis. Asymmetric and enantioselective methods aim to produce a single enantiomer of a chiral product from a prochiral substrate. These approaches typically involve either the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the substrate, or the temporary incorporation of a chiral auxiliary that directs the stereochemical outcome of a reaction.
Stereospecific Reductions of 2-Oxocarboxylic Acids
One of the most direct methods for producing enantiomerically enriched α-hydroxy esters, which are precursors to or can be derived from α-keto esters, is the asymmetric reduction of the ketone functionality. This transformation is frequently accomplished with high stereoselectivity using biocatalytic methods, employing whole microorganisms or isolated enzymes such as oxidoreductases. wikipedia.orgnih.gov
Enzymatic reductions are prized for their high enantioselectivity, often approaching >99% enantiomeric excess (ee), and their ability to operate under mild reaction conditions. nih.gov While specific studies on the asymmetric reduction of this compound are not extensively detailed in the cited literature, the reduction of analogous α-ketoesters provides a strong precedent for this methodology. For instance, the enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate has been successfully carried out using various microorganisms. researchgate.net
In a typical biotransformation, a microorganism such as Saccharomyces cerevisiae (baker's yeast) is used to catalyze the reduction. researchgate.net The choice of microorganism is critical as it determines which enantiomer of the product is formed. As shown in the table below, different species can exhibit opposite stereoselectivity.
| Microorganism | Product Enantiomer | Enantiomeric Excess (ee) | Conversion |
|---|---|---|---|
| Saccharomyces cerevisiae | (S) | >92% | >90% |
| Dekera sp. | (S) | >92% | >90% |
| Kluyveromyces marxianus | (R) | 32% | >90% |
This biocatalytic approach leverages the inherent chirality of enzyme active sites to control the stereochemical outcome of the reduction of the prochiral ketone. The process involves an enzyme, typically an alcohol dehydrogenase, and a cofactor like NADH or NADPH, which provides the hydride for the reduction. nih.gov By selecting the appropriate biocatalyst, it is possible to synthesize either the (R) or (S) enantiomer of the corresponding α-hydroxy ester, which can then be used as a chiral building block.
Chiral Auxiliary-Mediated Synthesis
An alternative and widely employed strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired transformation, the auxiliary is removed and can often be recovered for reuse. researchgate.net Evans oxazolidinones and pseudoephedrine/pseudoephenamine are prominent examples of effective chiral auxiliaries used in asymmetric alkylation reactions to construct chiral centers. wikipedia.orgharvard.edunih.gov
While a direct synthesis of this compound using this method is not detailed in the provided search results, the general and highly reliable methodology can be described. The synthesis would proceed through the stereoselective alkylation of an enolate derived from an N-acyl chiral auxiliary.
The key steps are:
Acylation of the Auxiliary: A chiral auxiliary, such as an Evans oxazolidinone, is acylated with an appropriate acyl chloride. To build the 4-methyl-2-oxopentanoate structure, one might start with propionyl chloride.
Diastereoselective Alkylation: The N-propionyl imide is deprotonated using a strong base like lithium diisopropylamide (LDA) to form a stereodefined (Z)-enolate. harvard.edu This enolate is then reacted with an electrophile, in this case, an isobutyl halide (e.g., isobutyl iodide), to introduce the remainder of the carbon skeleton. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in high excess. harvard.edunih.govharvard.edu
Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the alkylated product. This can be achieved through various methods, such as hydrolysis with lithium hydroxide, to yield the enantiomerically enriched 4-methyl-2-oxopentanoic acid.
Esterification: The resulting chiral carboxylic acid is then esterified using ethanol under acidic conditions to furnish the final product, ethyl (R)- or (S)-4-methyl-2-oxopentanoate.
The high degree of stereocontrol is a major advantage of this method, with diastereomeric ratios often exceeding 98:2. nih.govharvard.edu
| N-Acyl Group | Alkyl Halide | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Propionyl | CH₃I | 99% | ≥99:1 |
| Propionyl | CH₃CH₂I | 99% | ≥99:1 |
| Propionyl | BnBr | 97% | ≥99:1 |
| Isovaleryl | CH₃I | 95% | 98:2 |
The data in Table 2 illustrates the high yields and excellent diastereoselectivities that are characteristic of alkylations using pseudoephenamine, a methodology analogous to what would be employed for the synthesis of the target compound. nih.govharvard.edu This approach provides reliable and predictable access to highly enantioenriched carboxylic acid derivatives, which are precursors to the desired ketoester. researchgate.net
Chemical Transformations and Reactivity of Ethyl 4 Methyl 2 Oxopentanoate
Reactions Involving the Carbonyl Group (C=O)
The reactivity of ethyl 4-methyl-2-oxopentanoate (B1228126) is dominated by its two carbonyl groups. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. This section explores reduction reactions and nucleophilic additions that target these functional groups.
The carbonyl groups of ethyl 4-methyl-2-oxopentanoate can be reduced to hydroxyl groups using various reducing agents. Of particular interest are enzymatic and stereoselective reductions, which can afford chiral products with high specificity.
The enzymatic reduction of 4-methyl-2-oxopentanoate (the ketoacid corresponding to the ethyl ester) is a key step in the synthesis of D-leucate, a precursor to ethyl leucate (ethyl-2-hydroxy-4-methylpentanoate), which contributes a fruity flavor to Japanese sake. nih.gov Researchers have identified a novel enzyme from the mold Aspergillus oryzae, designated as 4-methyl-2-oxopentanoate reductase A (MorA), that is involved in this transformation. nih.gov
This enzyme belongs to the D-isomer-specific 2-hydroxyacid dehydrogenase family and catalyzes the reduction of 4-methyl-2-oxopentanoate to D-leucate. nih.gov The reaction is dependent on the coenzymes NADPH or NADH, with a preference for NADPH. nih.gov The overexpression of the morA gene in an A. oryzae strain resulted in a significant increase in the production of both leucate and its corresponding ester, ethyl leucate, in sake fermentation. nih.gov This marks the first identification of a 4-methyl-2-oxopentanoate reductase responsible for producing D-leucate in fungi. nih.gov
Table 1: Enzymatic Reduction of 4-Methyl-2-oxopentanoate by MorA
| Enzyme Source | Substrate | Product | Coenzyme Preference | Significance |
| Aspergillus oryzae | 4-Methyl-2-oxopentanoate (MOA) | D-Leucate | NADPH > NADH | Production of ethyl leucate, a key flavor component in Japanese sake. nih.gov |
The enzymatic reduction of the ketone group in 4-methyl-2-oxopentanoate derivatives proceeds via a highly stereoselective mechanism. The MorA enzyme, for instance, is a D-isomer-specific 2-hydroxyacid dehydrogenase, meaning it selectively produces the D-enantiomer of leucate. nih.gov This stereospecificity is crucial for the biological function and sensory properties of the final product. The enzyme's active site is structured to bind the substrate and the NADPH or NADH coenzyme in a specific orientation, facilitating hydride transfer to only one face of the prochiral ketone. This results in the formation of a single stereoisomer of the corresponding alcohol.
The electrophilic carbon atoms of the ketone and ester carbonyl groups are susceptible to attack by nucleophiles. This leads to addition and condensation reactions, which are fundamental for forming new carbon-carbon bonds.
The aldol (B89426) reaction involves the addition of an enolate to an aldehyde or ketone. masterorganicchemistry.com this compound possesses α-protons at the C3 position that can potentially be removed by a base to form a resonance-stabilized enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule.
In a self-aldol reaction, the enolate of one molecule of this compound could attack the more electrophilic ketone carbonyl of a second molecule. The initial product would be a β-hydroxy-α-keto-ester. Subsequent heating could lead to dehydration, yielding an α,β-unsaturated product, known as the aldol condensation product. masterorganicchemistry.com While specific examples involving this compound are not detailed in the provided literature, the general mechanism of the base-catalyzed aldol reaction involves enolate formation, nucleophilic addition to the carbonyl, and subsequent protonation. utexas.edu
Grignard reagents (RMgX) are potent nucleophiles that readily react with both ketones and esters. masterorganicchemistry.comlibretexts.org In the case of this compound, which contains both functional groups, a Grignard reagent would be expected to react with both carbonyls. The ketone at the C2 position is generally more reactive than the ester at C1.
Therefore, the addition of one equivalent of a Grignard reagent would likely result in a nucleophilic attack on the ketone, forming a tertiary alkoxide intermediate. Upon acidic workup, this would yield a tertiary alcohol. If an excess of the Grignard reagent is used (at least two additional equivalents), it will also attack the ester group. masterorganicchemistry.comadichemistry.com The first equivalent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form a ketone. masterorganicchemistry.com A second equivalent of the Grignard reagent then immediately attacks this newly formed ketone, leading to another tertiary alcohol after workup. masterorganicchemistry.comadichemistry.com Thus, the reaction of this compound with three or more equivalents of a Grignard reagent would be expected to produce a diol containing two tertiary alcohol groups.
Nucleophilic Additions and Condensations
Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester. uomustansiriyah.edu.iqperlego.com this compound, possessing alpha-hydrogens (protons on the carbon adjacent to the ketone carbonyl group), can undergo this reaction. The process is initiated by a strong base, typically a sodium alkoxide such as sodium ethoxide, which deprotonates the alpha-carbon to form a resonance-stabilized enolate ion. uomustansiriyah.edu.iqmasterorganicchemistry.com
This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of this compound. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields a new β-keto ester. perlego.com The reaction is driven to completion by the deprotonation of the newly formed β-keto ester, which has a highly acidic proton between the two carbonyl groups. wikipedia.org An acidic workup is required in the final step to protonate the enolate and yield the final product. uomustansiriyah.edu.iq
In a self-condensation reaction, this compound would react with itself to form Ethyl 2-isobutyryl-4-methyl-3-oxopentanoate.
Mixed Claisen Condensation
This compound can also participate in mixed (or crossed) Claisen condensations with other esters. wikipedia.orgpressbooks.pub For a mixed Claisen reaction to be effective and avoid a complex mixture of products, one of the ester partners should ideally be non-enolizable, meaning it lacks alpha-hydrogens. libretexts.orglibretexts.org Examples of non-enolizable esters include ethyl benzoate and ethyl formate. pressbooks.pubfiveable.me In such a reaction, the non-enolizable ester can only act as the electrophilic acceptor, while this compound would serve as the nucleophilic enolate donor. libretexts.org
A mixed reaction can also occur between an ester and a ketone, yielding a β-diketone. libretexts.org In this scenario, the ketone's alpha-hydrogens are generally more acidic than the ester's, leading the ketone to form the enolate preferentially. libretexts.org
Reactions Involving the Ester Group (-COOEt)
Transesterification
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, the ethyl group of the ester can be exchanged with the alkyl group of a different alcohol. To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification: This reaction is initiated by an alkoxide base (e.g., sodium methoxide (B1231860) for conversion to a methyl ester) that matches the desired alcohol. youtube.comyoutube.com The alkoxide attacks the ester carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the original ethoxide group and forming the new ester. youtube.com This process is reversible, and the equilibrium is driven by the large excess of the new alcohol. youtube.com
Acid-Catalyzed Transesterification: Under acidic conditions (e.g., catalytic H₂SO₄), the carbonyl oxygen of the ester is first protonated, which makes the carbonyl carbon more electrophilic. youtube.com The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. youtube.com A series of proton transfer steps follows, leading to the elimination of ethanol (B145695) and the formation of the new ester. masterorganicchemistry.comyoutube.com
| Reactant Alcohol | Catalyst | Product |
|---|---|---|
| Methanol (CH₃OH) | H₂SO₄ (acid) or NaOCH₃ (base) | Mthis compound |
| Propanol (CH₃CH₂CH₂OH) | H₂SO₄ (acid) or NaOCH₂CH₂CH₃ (base) | Propyl 4-methyl-2-oxopentanoate |
| Isopropanol ((CH₃)₂CHOH) | H₂SO₄ (acid) or NaOCH(CH₃)₂ (base) | Isopropyl 4-methyl-2-oxopentanoate |
Hydrolysis Pathways
Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uk
Acid-Catalyzed Hydrolysis: When this compound is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl), it is hydrolyzed to 4-methyl-2-oxopentanoic acid and ethanol. chemguide.co.uklibretexts.org The mechanism involves the initial protonation of the ester's carbonyl oxygen, followed by nucleophilic attack by water. chemguide.co.uk This reaction is reversible, and to drive it towards completion, a large excess of water is used. chemguide.co.uklibretexts.org
Base-Promoted Hydrolysis (Saponification): A more common and irreversible method for ester hydrolysis is heating with an aqueous base, such as sodium hydroxide (NaOH). chemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of ethanol and the carboxylate salt of the acid (sodium 4-methyl-2-oxopentanoate). chemguide.co.uk This process is called saponification and is irreversible because the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol. msu.edu To obtain the free carboxylic acid, the resulting carboxylate salt must be protonated by adding a strong acid in a subsequent step. chemguide.co.uk
Alpha-Substitution Reactions
The carbon atom situated between the ketone and ester carbonyl groups in β-keto esters is known as the alpha-carbon, and the protons attached to it are particularly acidic. This acidity allows for the formation of a stable enolate ion, which can then participate in various substitution reactions. masterorganicchemistry.com
Alkylation and Acylation Reactions
Alkylation: The enolate of this compound, typically formed by a strong base like lithium diisopropylamide (LDA) to ensure complete deprotonation, can act as a potent nucleophile. mnstate.edu This enolate can react with alkyl halides (e.g., methyl iodide or benzyl bromide) in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha-carbon. mnstate.edu This reaction is a valuable method for introducing alkyl groups at this position. The choice of a strong, non-nucleophilic base like LDA is crucial to prevent competing reactions such as Claisen condensation or nucleophilic attack on the ester. wikipedia.orgmnstate.edu
Acylation: Similarly, the enolate can react with acylating agents, such as acyl chlorides or acid anhydrides. This reaction introduces an acyl group at the alpha-carbon, leading to the formation of a more complex β-dicarbonyl compound.
| Reaction Type | Electrophile | Product |
|---|---|---|
| Alkylation | Methyl Iodide (CH₃I) | Ethyl 3,4-dimethyl-2-oxopentanoate |
| Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | Ethyl 3-benzyl-4-methyl-2-oxopentanoate |
| Acylation | Acetyl Chloride (CH₃COCl) | Ethyl 3-acetyl-4-methyl-2-oxopentanoate |
Halogenation at Alpha-Carbon
The alpha-carbon of this compound can be halogenated using reagents like bromine (Br₂) or chlorine (Cl₂). masterorganicchemistry.com The reaction proceeds via an enol or enolate intermediate.
Under basic conditions, the halogenation reaction can be difficult to control, often leading to polyhalogenation. mnstate.edu This is because the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining alpha-proton, making the monohalogenated product more reactive towards the base than the starting material. mnstate.edu
To achieve selective monohalogenation, a common strategy is to first quantitatively convert the ester to its enolate using a strong, non-nucleophilic base like LDA at a low temperature. Then, a stoichiometric amount of the halogenating agent is added to the pre-formed enolate. masterorganicchemistry.com This controlled approach allows for the synthesis of compounds like Ethyl 3-bromo-4-methyl-2-oxopentanoate.
Domino and Multicomponent Reactions Incorporating this compound
Domino and multicomponent reactions represent highly efficient synthetic strategies, allowing for the construction of complex molecular architectures from simple precursors in a single operation. These reactions are characterized by a cascade of consecutive transformations where the product of one step serves as the substrate for the next, avoiding the need for isolation of intermediates. While specific examples of domino and multicomponent reactions involving this compound are not extensively documented in the scientific literature, its structural similarity to other α-keto esters, such as ethyl pyruvate (B1213749), suggests its potential to participate in analogous transformations. The reactivity of the α-keto ester functional group is central to these reactions, enabling the formation of diverse heterocyclic and carbocyclic scaffolds.
One of the most well-established multicomponent reactions involving α-keto esters is the synthesis of highly functionalized γ-lactam derivatives. This reaction typically involves an α-keto ester, an amine, and an aldehyde. The proposed mechanism involves the initial formation of an enamine from the α-keto ester and the amine, and an imine from the aldehyde and the amine. A subsequent Mannich-type reaction between the enamine and the imine, followed by an intramolecular cyclization, affords the γ-lactam ring system. Given that this compound possesses the key α-keto ester moiety, it is plausible that it could undergo a similar three-component reaction to yield γ-lactams bearing an isobutyl substituent.
A notable example of a multicomponent domino cyclization has been reported for ethyl trifluoropyruvate with methyl ketones and amino alcohols, leading to the formation of γ-lactam annulated oxazacycles. nih.gov This reaction proceeds through a cascade of events initiated by the condensation of the reactants, ultimately forming complex bicyclic structures. nih.gov The versatility of α-keto esters in such transformations highlights the potential for this compound to serve as a building block in the synthesis of novel heterocyclic compounds through carefully designed domino and multicomponent reaction sequences.
Below is a table summarizing a well-documented multicomponent reaction of ethyl pyruvate, which serves as a model for the potential reactivity of this compound.
Table 1: Three-Component Reaction for the Synthesis of γ-Lactam Derivatives using Ethyl Pyruvate
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Ref. |
|---|
The development of novel domino and multicomponent reactions is an active area of research in organic synthesis. The exploration of this compound as a substrate in these reactions could lead to the discovery of new synthetic methodologies and the creation of structurally diverse and potentially bioactive molecules. Further research is required to investigate and confirm the participation of this compound in such elegant and efficient chemical transformations.
Precursor in the Synthesis of Biologically Active Compounds
α-Keto esters are recognized as important intermediates in the synthesis of a wide range of biologically active compounds. Natural products, which serve as templates for new therapeutic agents, often feature complex structures that can be built from smaller, functionalized molecules nih.gov. The reactivity of the α-keto ester moiety allows for various chemical transformations, making compounds like this compound potential starting points for creating molecules with therapeutic properties nih.govmdpi.com. While the general class of α-keto acids and their esters are valuable in developing bioactive compounds, specific, widely documented examples originating directly from this compound are not prominent in the surveyed literature.
Building Block for Pharmaceutical Intermediates
Pharmaceutical intermediates are the chemical compounds that form the building blocks of the final active pharmaceutical ingredient (API) shreemlifesciences.comeuropa.eu. The synthesis of modern pharmaceuticals often involves multi-step processes where versatile intermediates are crucial evonik.com. Molecules containing multiple functional groups, such as this compound, can be chemically modified in various ways to construct different parts of a larger drug molecule evonik.com. For instance, related keto-esters have been established as key intermediates in the synthesis of various pharmaceuticals prepchem.comrsc.org. The utility of such compounds lies in their ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, which are essential for assembling the complex scaffolds of many drugs.
Synthesis of Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry. The specific structure of this compound influences its suitability as a precursor for different heterocyclic systems.
The synthesis of the Pyrido[1,2-a]pyrimidine core, a privileged scaffold in medicinal chemistry, typically involves the condensation of a 2-aminopyridine derivative with a 1,3-dicarbonyl compound or its equivalent, such as a β-keto ester chemicalbook.comsciforum.netnih.gov. This reaction pattern is well-established for constructing the pyrimidinone ring fused to the pyridine. This compound is an α-keto ester, meaning its ketone and ester groups are adjacent (in a 1,2-relationship). This structural arrangement does not fit the standard reactant profile for the common synthetic pathways to Pyrido[1,2-a]pyrimidines, and as such, it is not typically employed for this purpose.
Oxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen that are present in numerous natural products and bioactive molecules nih.govnio.res.in. One established method for synthesizing substituted oxazoles involves the reaction between activated carboxylic acid derivatives and isocyanides nih.gov. A notable variation of this is the silver-catalyzed oxidative decarboxylation of α-oxocarboxylates, which then cyclize with an isocyanide nih.gov. The corresponding carboxylic acid of this compound is 4-methyl-2-oxopentanoic acid, which falls into the category of α-oxocarboxylates. This makes it a potential substrate for this type of oxazole (B20620) synthesis, although specific examples detailing this transformation are not widely documented.
A review of synthetic methodologies indicates no established or prominent routes for the synthesis of dihydropyridazinone derivatives that utilize this compound as a key starting material. The construction of this particular heterocyclic system typically proceeds through different precursors and reaction pathways.
Contributions to Flavor and Fragrance Chemistry
Aliphatic esters are widely used in the flavor and fragrance industry for their characteristic fruity and pleasant aromas thegoodscentscompany.comnbinno.comthegoodscentscompany.com. While direct sensory data for this compound is not extensively detailed, significant information is available for its close structural isomer, Ethyl 3-methyl-2-oxopentanoate (CAS 26516-27-8). This related compound is noted for its complex and distinct aroma profile, described as having a black walnut character with woody, herbaceous, and fruity nuances fragranceconservatory.comperfumerflavorist.com. It is used to enhance nutty notes, particularly walnut and hazelnut, and to add complexity to fine fragrances fragranceconservatory.com. Its utility extends to a variety of flavor profiles, as detailed in the table below. Given the close structural relationship, this compound is also a compound of interest for the flavor and fragrance industry, in line with the general application of simple esters in creating sensory experiences.
Table 2: Flavor Applications of the Related Isomer, Ethyl 3-methyl-2-oxopentanoate
| Flavor Category | Application and Suggested Level |
|---|---|
| Nut Flavors | Adds depth to almond (80 ppm), hazelnut (150 ppm), and pistachio (100 ppm) flavors. Effective in walnut flavors at around 200 ppm perfumerflavorist.com. |
| Brown Flavors | Imparts a nutty note to caramel and cocoa flavors (around 50 ppm) and works well in milk chocolate (20 ppm) perfumerflavorist.com. |
| Savory Flavors | Can be used in bacon (20 ppm), ham (30 ppm), and cooked mushroom (up to 100 ppm) flavors perfumerflavorist.com. |
| Other Flavors | Blends well in maple syrup flavors (30 ppm) and is applicable in black and red tea flavors (50 ppm) perfumerflavorist.com. |
Levels are suggested for use in flavors intended for a 0.05% dosage in a final product perfumerflavorist.com.
Role and Applications in Advanced Organic Synthesis
Specific Applications
Ethyl 4-methyl-2-oxopentanoate (B1228126), also known as 4-methyl-2-oxopentanoate (MOA), serves as a crucial intermediate in the formation of ethyl leucate, a significant flavor component in Japanese sake. nih.gov Ethyl leucate (ethyl-2-hydroxy-4-methylpentanoate) is prized for contributing a fruity and favorable aroma to sake. nih.gov The biotransformation of this precursor into the desired flavor ester is a multi-step process involving different microorganisms present during sake fermentation.
The synthesis of ethyl leucate in sake is a collaborative effort between the mold Aspergillus oryzae and the yeast Saccharomyces cerevisiae. nih.gov Initially, A. oryzae is responsible for synthesizing leucate from leucine (B10760876). Subsequently, during the fermentation process, S. cerevisiae esterifies the leucate to produce ethyl leucate. nih.gov
Recent research has elucidated the specific enzymatic pathway for the conversion of Ethyl 4-methyl-2-oxopentanoate. A novel enzyme, identified as MOA reductase A (MorA), has been isolated from A. oryzae. nih.gov This enzyme belongs to the D-isomer-specific 2-hydroxyacid dehydrogenase family and facilitates the reduction of this compound to D-leucate. nih.gov This reaction is dependent on either NADPH or NADH as a cofactor, with a preference for NADPH. nih.gov
The significance of the MorA enzyme in enhancing the flavor profile of sake has been demonstrated through genetic engineering. Strains of A. oryzae engineered to overexpress the morA gene have shown a remarkable increase in the production of both leucate and, consequently, ethyl leucate. nih.gov
| Strain | Relative Leucate Production Increase | Relative Ethyl Leucate Production Increase in Sake |
|---|---|---|
| A. oryzae overexpressing morA | 125-fold | 6.3-fold |
These findings underscore the pivotal role of this compound as a direct precursor in the biosynthetic pathway of a key sake flavor compound. The enzymatic reduction of this α-keto acid is a critical step, and the manipulation of the responsible enzyme, MorA, presents a promising avenue for controlling and enhancing the fruity aroma of sake. nih.gov
Enzymatic and Biocatalytic Transformations
Enzymatic Reduction of 4-Methyl-2-oxopentanoate (B1228126)
The reduction of the keto group in 4-methyl-2-oxopentanoate is a key biocatalytic reaction, often leading to the formation of chiral hydroxy acids. This transformation is catalyzed by specific oxidoreductases, particularly dehydrogenases and reductases. These enzymes typically utilize cofactors such as NAD(P)H to facilitate the reduction. For instance, ketoreductases (KREDs) from organisms like Saccharomyces cerevisiae are widely used for the asymmetric reduction of prochiral ketones into optically pure alcohols. nih.gov The reduction of 4-methyl-2-oxopentanoate is central to the synthesis of ethyl 2-hydroxy-4-methylpentanoate (B1259815) (ethyl leucate), a significant flavor component in beverages like Japanese sake. researchgate.netnih.gov
D-2-hydroxyacid dehydrogenase (NADP+) (EC 1.1.1.272) is an enzyme that catalyzes the stereospecific reduction of 2-oxo acids to their corresponding (R)-2-hydroxycarboxylic acids. qmul.ac.uk This enzyme, found in organisms such as the halophilic archaeon Haloferax mediterranei and the mold Aspergillus oryzae, shows a preference for substrates with a carbon chain length of five, such as 4-methyl-2-oxopentanoate. qmul.ac.ukkegg.jp The reaction requires NADP+ as a coenzyme, which is reduced to NADPH. qmul.ac.uk While it can use NADH, its efficiency is much lower. qmul.ac.uk This specificity makes it a key enzyme in the production of D-isomer hydroxy acids from their keto precursors.
A novel enzyme identified in Aspergillus oryzae, named MOA Reductase A (MorA), is directly involved in the synthesis of D-leucate, the precursor to the sake flavor compound ethyl leucate. researchgate.netnih.gov MorA belongs to the D-isomer-specific 2-hydroxyacid dehydrogenase family and specifically catalyzes the NADPH-dependent reduction of 4-methyl-2-oxopentanoate (MOA) to D-leucate (D-2-hydroxy-4-methylpentanoate). researchgate.netnih.gov Research has shown that this enzyme can also utilize NADH but has a clear preference for NADPH. researchgate.netnih.gov The identification and characterization of MorA were significant as it was the first MOA reductase responsible for producing D-leucate to be identified in fungi. nih.gov Overexpression of the morA gene in A. oryzae has been shown to dramatically increase the production of both leucate and the final product, ethyl leucate, in sake fermentation, highlighting its industrial potential. researchgate.netnih.govresearchgate.net
| Enzyme Property | Description |
| Enzyme Name | MOA Reductase A (MorA) |
| Source Organism | Aspergillus oryzae researchgate.netnih.gov |
| Enzyme Class | D-isomer-specific 2-hydroxyacid dehydrogenase researchgate.netnih.gov |
| Substrate | 4-methyl-2-oxopentanoate (MOA) researchgate.netnih.gov |
| Product | D-leucate (D-2-hydroxy-4-methylpentanoate) researchgate.netnih.gov |
| Cofactor Preference | NADPH (preferred) > NADH researchgate.netnih.gov |
| Metabolic Role | Synthesis of D-leucate, a precursor for the flavor compound ethyl leucate in Japanese sake. researchgate.netnih.gov |
Biotransformations within Metabolic Pathways
4-methyl-2-oxopentanoate, also known as α-ketoisocaproate, is a key intermediate in several fundamental metabolic pathways, particularly those involving branched-chain amino acids and energy production. medchemexpress.com
4-methyl-2-oxopentanoate is a direct metabolite of the essential branched-chain amino acid L-leucine. medchemexpress.com Its formation is a critical step in both the degradation and biosynthesis of L-leucine. genome.jp The primary reaction is a reversible transamination, where L-leucine reacts with a 2-oxo acid (like 2-oxoglutarate) to form 4-methyl-2-oxopentanoate and an amino acid (like L-glutamate). genome.jp This reaction is catalyzed by branched-chain amino acid aminotransferases (EC 2.6.1.42). genome.jpnih.gov Conversely, 4-methyl-2-oxopentanoate can be aminated to form L-leucine, a process observed in tissues like pancreatic islets. nih.govnih.gov Another pathway involves the oxidative deamination of L-leucine by leucine (B10760876) dehydrogenase (EC 1.4.1.9) to yield 4-methyl-2-oxopentanoate. genome.jp
As an intermediate in L-leucine catabolism, 4-methyl-2-oxopentanoate plays a role in cellular energy metabolism. medchemexpress.com Its catabolism contributes to the production of key energy-related molecules, acetoacetate (B1235776) (a ketone body) and acetyl-CoA. nih.gov In tissues like rat pancreatic islets, it has been shown to markedly stimulate cellular respiration and the formation of ketone bodies. nih.govnih.gov Studies using radioactively labeled 4-methyl-2-oxopentanoate confirmed its incorporation into carbon dioxide, water, and acetoacetate, indicating its entry into oxidative pathways. nih.gov This link to energy production underscores its importance as a metabolic fuel source derived from amino acid breakdown.
The metabolism of 4-methyl-2-oxopentanoate has been studied in detail in rat pancreatic islets. nih.govnih.gov In this tissue, the compound is readily taken up by cells and undergoes significant catabolism that is coupled to mitochondrial oxidative phosphorylation. nih.gov The primary catabolic pathway is identical to that in other tissues, involving an initial oxidative decarboxylation reaction catalyzed by a 2-oxo acid dehydrogenase. nih.govnih.gov This step appears to be a key regulatory point in its breakdown. nih.gov
The metabolic fate of 4-methyl-2-oxopentanoate in pancreatic islets is diverse, leading to several products:
| Metabolic Product | Significance in Pancreatic Islets |
| CO2 and Water | Indicates complete oxidation through cellular respiration, which is stimulated by the compound. nih.gov |
| Acetoacetate | A ketone body, the formation of which is markedly increased, showing a link to ketogenesis. nih.govnih.gov |
| L-leucine | Formed via amination by branched-chain amino acid aminotransferase, demonstrating the reversibility of the pathway. nih.govnih.gov |
| Protein and Lipid | Incorporated to a lesser extent, indicating its role as a precursor for biosynthesis. nih.gov |
This active metabolism in pancreatic islets highlights the compound's role as a nutrient signal and energy substrate in this specialized tissue. nih.gov
Computational Chemistry and Mechanistic Studies
Reaction Mechanism Elucidation
The reaction mechanisms involving Ethyl 4-methyl-2-oxopentanoate (B1228126) can be explored through both enzymatic and traditional chemical synthesis pathways.
Enzymatic Reduction: The precursor acid, 4-methyl-2-oxopentanoate (also known as α-ketoisocaproate), is a key intermediate in the metabolic pathways of branched-chain amino acids. A notable enzymatic reaction is its reduction to form D-2-hydroxy-4-methylpentanoate (D-leucate). researchgate.net This conversion is catalyzed by a novel 4-methyl-2-oxopentanoate reductase A (MorA), an enzyme belonging to the D-isomer-specific 2-hydroxyacid dehydrogenase family. researchgate.net The mechanism is dependent on a cofactor, either NADPH or NADH, with a preference for NADPH. researchgate.net The enzyme facilitates the stereospecific transfer of a hydride from the cofactor to the keto group of the substrate, yielding the corresponding chiral hydroxy acid. researchgate.net Engineered versions of enzymes like Bacillus stearothermophilus lactate (B86563) dehydrogenase have also been developed to improve the reduction of α-keto acids with bulky side chains, such as 4-methyl-2-oxopentanoate. researchgate.net
Chemical Synthesis: A common synthetic route to α-keto esters like Ethyl 4-methyl-2-oxopentanoate is through a Claisen-type condensation reaction. One specific mechanism involves the reaction of diethyl oxalate (B1200264) with a Grignard reagent, such as isobutylmagnesium bromide. The reaction proceeds via nucleophilic attack of the Grignard reagent on one of the ester carbonyl groups of diethyl oxalate. This is followed by the elimination of ethoxymagnesium bromide to yield the target α-keto ester.
Furthermore, as a β-keto ester, the compound and its analogs can undergo keto-enol tautomerism. This equilibrium is fundamental to its reactivity, particularly in forming enolates for subsequent reactions like aldol (B89426) condensations.
Quantum Chemical Calculations of Molecular Interactions
Quantum chemical calculations are instrumental in understanding the electronic structure and reactivity of this compound. Methods like Density Functional Theory (DFT) are frequently employed to model molecular properties and interactions.
For instance, DFT calculations at a specific level of theory, such as B3LYP/6-31G(d), can be used to optimize the molecule's geometry and predict the most electrophilic sites, such as the ketone carbon, which is crucial for understanding its susceptibility to nucleophilic attack. Such calculations can also be used to validate experimental data, like NMR chemical shifts, by comparing them against predicted values.
These computational approaches allow for the investigation of:
Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.
Electron Distribution: Mapping electron density to identify reactive sites (nucleophilic and electrophilic centers).
Interaction Energies: Calculating the strength of interactions between the molecule and other entities, such as solvent molecules or enzyme active sites.
Reaction Energetics: Estimating the activation energies and reaction enthalpies to predict the feasibility and pathways of chemical reactions.
| Computational Method | Application in Studying this compound Analogs | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Optimize geometry, predict electrophilic sites, and calculate tautomer stability. | |
| Molecular Docking | Simulate binding affinities and poses within enzyme active sites (e.g., lipases, esterases). | |
| Semi-empirical Methods (e.g., AM1) | Examine reaction mechanisms and calculate activation energies for multi-step processes. | N/A |
Molecular Dynamics Simulations (if applicable)
While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in the public literature, this computational technique is highly applicable to this class of molecules. MD simulations are used to study the dynamic behavior of molecules and systems over time.
For related compounds, MD simulations have been suggested or used for several purposes:
Analyzing Solvation Effects: To understand how the compound behaves in different solvents, such as water or nonpolar organic solvents, by simulating the interactions and structural arrangements of the solvent molecules around it.
Investigating Keto-Enol Tautomerism: To model the dynamic equilibrium between the keto and enol forms under various conditions and calculate their relative stabilities.
Simulating Enzyme-Substrate Interactions: MD can be used in conjunction with docking to explore the flexibility of the enzyme's active site and the stability of the substrate binding, providing a more dynamic picture of the molecular recognition process. The parent acid, 4-methyl-2-oxopentanoic acid, is a known metabolite whose interactions with enzymes are of significant interest. medchemexpress.com
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological or chemical activity. Computational methods are pivotal in developing quantitative structure-activity relationship (QSAR) models. analis.com.my These models use statistical methods like multiple linear regression (MLR) and partial least squares (PLS) to build mathematical equations that correlate molecular descriptors (numerical representations of chemical structure) with observed activity. analis.com.my
For β-keto esters and related compounds, computational SAR studies can elucidate how specific structural modifications influence reactivity and biological function:
Steric Effects: The presence and position of alkyl groups can create steric hindrance, affecting the accessibility of reactive sites. For example, an ethyl group at the α-position to a carbonyl can hinder nucleophilic attack compared to a smaller methyl group.
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution within the molecule. For instance, a methoxy (B1213986) substituent can reduce the reactivity of a nearby ketone group.
Lipophilicity: Modifications that increase a molecule's lipophilicity (oil/fat solubility) can enhance its ability to permeate biological membranes, which can influence its biological activity.
The "read-across" approach is another computational toxicology method where the properties of a data-poor target chemical are inferred from data-rich structural analogs. nih.gov This method relies on identifying analogs that share the same reactive features and metabolic pathways, a process heavily guided by computational analysis. nih.gov For example, in assessing an endpoint like genotoxicity for a related compound, ethyl 3-methyl-2-oxopentanoate, a read-across pairing was developed to fill the data gap. nih.gov
| Structural Variation (Analog) | Key Structural Difference | Impact on Chemical Properties/Reactivity | Reference |
|---|---|---|---|
| Ethyl 3-methyl-4-oxopentanoate | Positional isomer of the methyl group. | Shifts the ketone's electrophilicity, affecting sites of nucleophilic attack. | |
| Ethyl 4-methoxy-3-oxopentanoate | Methoxy group at the 4-position. | Alters electronic distribution, reducing ketone reactivity. | |
| 4-Methyl-2-oxopentanoic Acid | Carboxylic acid instead of an ethyl ester. | Enhances solubility in aqueous systems. |
Advanced Analytical Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the characterization of Ethyl 4-methyl-2-oxopentanoate (B1228126), providing detailed information about its atomic composition, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the exact structure of Ethyl 4-methyl-2-oxopentanoate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The proton NMR spectrum provides key information on the number of different types of protons and their neighboring atoms. The ethyl ester group is identified by a characteristic quartet from the methylene (B1212753) (-OCH₂-) protons and a triplet from the methyl (-CH₃) protons. The protons on the isobutyl portion of the molecule also give rise to distinct signals, including a doublet for the two methylene protons adjacent to the ketone, a multiplet for the single methine proton, and a doublet for the six equivalent methyl protons of the isopropyl group.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, this includes signals for the two carbonyl carbons (one for the ketone and one for the ester), the carbons of the ethyl group, and the carbons of the isobutyl group. The chemical shifts of the carbonyl carbons are particularly diagnostic, appearing far downfield.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~4.2 | Quartet | -OCH₂ CH₃ |
| ¹H | ~2.8 | Doublet | -C(=O)CH₂ CH(CH₃)₂ |
| ¹H | ~2.2 | Multiplet | -CH₂CH (CH₃)₂ |
| ¹H | ~1.3 | Triplet | -OCH₂CH₃ |
| ¹H | ~0.9 | Doublet | -CH( CH₃ )₂ |
| ¹³C | ~195 | Singlet | C =O (Ketone) |
| ¹³C | ~161 | Singlet | C =O (Ester) |
| ¹³C | ~62 | Singlet | -OCH₂ CH₃ |
| ¹³C | ~52 | Singlet | -C(=O)CH₂ CH- |
| ¹³C | ~25 | Singlet | -CH (CH₃)₂ |
| ¹³C | ~22 | Singlet | -CH(CH₃ )₂ |
| ¹³C | ~14 | Singlet | -OCH₂CH₃ |
Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. In electron ionization (EI-MS), the molecule is bombarded with electrons, causing it to ionize and break apart into characteristic fragment ions. The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight (158.19 g/mol ). nih.govnih.gov
Key fragmentation pathways often involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) or the entire ethyl ester group. Another common fragmentation is the McLafferty rearrangement, and cleavage at the alpha position to the carbonyl groups.
Table 2: Common Mass Fragments of this compound
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 158 | [M]⁺ (Molecular Ion) | [C₈H₁₄O₃]⁺ |
| 113 | [M - OCH₂CH₃]⁺ | [C₆H₉O₂]⁺ |
| 85 | [CH₂CH(CH₃)₂C=O]⁺ | [C₅H₉O]⁺ |
| 57 | [CH(CH₃)₂CH₂]⁺ | [C₄H₉]⁺ |
| 43 | [CH(CH₃)₂]⁺ | [C₃H₇]⁺ |
Note: The relative abundance of fragments can vary based on the specific MS technique and conditions used.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is distinguished by strong absorption bands characteristic of its two carbonyl groups. The α-keto ester structure results in two distinct C=O stretching vibrations. Additionally, C-H stretching and bending vibrations for the alkyl portions and C-O stretching for the ester group are readily observed.
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~1745 | C=O Stretch | Ester Carbonyl |
| ~1720 | C=O Stretch | Ketone Carbonyl |
| 2870-2960 | C-H Stretch | Alkyl (sp³) |
| 1150-1250 | C-O Stretch | Ester |
Note: The exact peak positions can be influenced by the sample phase (e.g., liquid film, solution).
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the two carbonyl groups. The spectrum typically shows a weak absorption band in the 270-300 nm region, which is attributed to the n→π* (n-to-pi-star) electronic transition of the carbonyl groups. A more intense π→π* (pi-to-pi-star) transition occurs at a shorter wavelength, typically below 220 nm. The presence of two carbonyl groups in conjugation can influence the position and intensity of these absorptions.
Chromatographic Methods for Purity and Mixture Analysis
Chromatography is essential for separating this compound from reaction mixtures, byproducts, or other components, as well as for assessing its purity.
Gas Chromatography (GC)
Gas Chromatography (GC) is a premier technique for analyzing volatile compounds like this compound. In GC, the compound is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the compound's boiling point and its differential interactions with the stationary phase.
This method is highly effective for determining the purity of a sample by detecting the presence of any volatile impurities. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). For complex mixtures, such as those found in flavor and fragrance analysis, GC can be coupled with a mass spectrometer (GC-MS) to provide definitive identification of each separated component. nih.gov Research in oenology, for example, has utilized GC to identify and quantify related compounds in wine, demonstrating its power in resolving complex volatile profiles. nih.gov
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl leucate |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and analysis of this compound and related compounds. In the context of analyzing complex mixtures, such as wine, HPLC is often coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity.
A validated LC-MS/MS method for the quantification of similar oxo- and hydroxy-pentanoic acids in human plasma demonstrates the utility of this approach. nih.gov This method employs a simple protein precipitation for sample preparation and achieves chromatographic separation on a C18 column. nih.gov The use of a gradient elution with mobile phases consisting of water and methanol, both containing 0.1% formic acid, allows for the effective resolution of analytes. nih.gov
Table 1: HPLC Method Parameters for Structurally Similar Analytes
| Parameter | Value |
| Chromatography System | Shimadzu Nexera X2 series |
| Column | Phenomenex Luna 3μm C18 (2) 100Å, 150 × 2 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Run Time | 10 minutes |
This table is based on a method for structurally similar compounds and illustrates a typical HPLC setup. nih.gov
While specific HPLC methods for this compound are not extensively detailed in the provided search results, the principles of reverse-phase HPLC with a C18 column are applicable. Adjusting the mobile phase composition, typically a mixture of acetonitrile (B52724) and water, would be crucial for separating it from structural isomers like ethyl 3-methyl-4-oxopentanoate.
Comprehensive Two-Dimensional Gas Chromatography (GC × GC)
For the analysis of volatile compounds in complex matrices, Comprehensive Two-Dimensional Gas Chromatography (GC × GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. sepsolve.comchemistry-matters.com This technique utilizes two columns with different stationary phases, providing a more detailed "fingerprint" of the sample. sepsolve.comchemistry-matters.com
In the analysis of wine volatiles, GC × GC has been instrumental in resolving co-eluting compounds. nih.govresearchgate.net One study applied a GC × GC system with a DB-FFAP first-dimension column and a DB-5 second-dimension column to analyze wine extracts. nih.gov This setup allowed for the separation of numerous volatile constituents that would otherwise overlap in a single-dimension separation. nih.gov
Research has identified ethyl 4-oxo-pentanoate as a potential contributor to the aroma of Merlot wine, where it was found among several co-eluting peaks. nih.govresearchgate.net The power of GC × GC lies in its ability to spread these complex mixtures across a two-dimensional plane, enabling the tentative identification of individual components through coupling with detectors like time-of-flight mass spectrometry (TOFMS). nih.gov
Table 2: GC × GC System for Wine Volatile Analysis
| Parameter | Specification |
| First Dimension (¹D) Column | 15m DB-FFAP (free fatty acid phase) |
| Second Dimension (²D) Column | 1.0m DB-5 phase |
| Detection | Flame Ionization Detection (FID), Time-of-Flight Mass Spectrometry (TOFMS) |
This table summarizes a column set used for the GC × GC analysis of wine volatiles. nih.gov
The structured nature of GC × GC chromatograms, where compounds with similar properties elute in clusters, aids in the identification of unknown analytes. chemistry-matters.com
X-ray Diffraction for Solid-State Structure Analysis
Currently, there is no publicly available single-crystal X-ray diffraction data specifically for this compound. However, the principles of this technique can be inferred from studies of structurally analogous compounds. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid.
For related β-keto esters, X-ray diffraction studies reveal characteristic packing motifs. These structures are often stabilized by intermolecular interactions such as hydrogen bonding between carbonyl groups. For instance, the analysis of a synthesized pyrrole (B145914) derivative, which also contains ester and alkyl functionalities, showed how molecules assemble into dimers via N-H···O hydrogen bonds in a head-to-head fashion. nih.gov
Table 3: Example Crystal Data for a Structurally Related Pyrrole Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 7.2827 (10) Å, b = 8.8573 (12) Å, c = 11.1806 (16) Å |
| α = 77.948 (2)°, β = 73.135 (2)°, γ = 69.970 (2)° | |
| Radiation | Mo Kα |
This data is for a related pyrrole derivative and illustrates the type of information obtained from X-ray diffraction. nih.gov
To obtain crystallographic data for this compound, single crystals would need to be grown, for example, through slow evaporation from a suitable solvent mixture like hexane/ethyl acetate. The subsequent diffraction analysis would provide unambiguous information about its solid-state conformation, including bond lengths, bond angles, and intermolecular packing.
Enantiomeric Analysis Techniques
Since this compound is a precursor in the synthesis of the chiral compound ethyl 2-hydroxy-4-methylpentanoate (B1259815) (ethyl leucate), the analysis of enantiomers is of significant interest. The stereochemistry of these compounds can have a profound impact on their biological activity and sensory properties. acs.orgresearchgate.net
Chiral gas chromatography (chiral GC) is a primary technique for the enantiomeric separation of related compounds. For example, the enantiomers of ethyl 2-hydroxy-4-methylpentanoate in wine have been successfully assayed using a γ-cyclodextrin chiral column. acs.orgresearchgate.net This analysis revealed different enantiomeric distributions in red and white wines. acs.orgresearchgate.net
Another powerful approach for producing enantiomerically pure compounds is through enzymatic kinetic resolution. This involves the use of enzymes, such as lipases, that selectively react with one enantiomer in a racemic mixture. researchgate.net For instance, lipase (B570770) B from Candida antarctica (CAL-B) can be used to selectively hydrolyze the (S)-enantiomer of racemic ethyl leucate, thereby enriching the (R)-enantiomer.
Furthermore, molecular docking studies can be used to predict the stereoselectivity of enzymes used in these resolutions. By modeling the interaction between the substrate, such as this compound, and the enzyme's active site, researchers can predict which enantiomer will be preferentially formed. nih.govscispace.com A study on a ketoreductase from Sporobolomyces salmonicolor used molecular docking to successfully predict the stereochemical outcome for a range of ketone reductions. nih.govscispace.com
Table 4: Enantioselective Synthesis of (R)-(+)-Ethyl Leucate via Asymmetric Hydrogenation
| Parameter | Value |
| Substrate | This compound |
| Catalyst | Ru(OAc)₂/(R)-BINAP |
| Conditions | 80 bar H₂, 50°C, 12 hours in methanol |
| Conversion | 99% |
| Enantiomeric Excess (ee) (R) | 89% |
| Isolated Yield | 82% |
This table details a synthetic method for producing an enantiomerically enriched related compound from this compound.
The combination of chiral chromatography for analytical separation and enzymatic or catalytic methods for stereoselective synthesis provides a comprehensive toolkit for the enantiomeric analysis and production of compounds related to this compound.
Derivatives and Analogs of Ethyl 4 Methyl 2 Oxopentanoate
Synthesis and Reactivity of Related Alpha-Keto Esters
The synthesis of α-keto esters, including analogs of ethyl 4-methyl-2-oxopentanoate (B1228126), can be achieved through various chemical methodologies. These compounds are valued as versatile platform molecules in organic synthesis due to their stability and ease of handling. mdpi.com
Common synthetic routes include:
Oxidation of α-hydroxy esters: A direct method to produce α-keto esters involves the oxidation of the corresponding α-hydroxy acid esters. google.com This can be achieved using various oxidizing agents. A chemoselective oxidation of α-hydroxy acids to the corresponding α-keto acids can be performed using a nitroxyl (B88944) radical catalyst like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.org
Friedel-Crafts Acylation: Aryl α-keto esters can be prepared through the Friedel-Crafts acylation of aromatic hydrocarbons using reagents like ethyl oxalyl chloride. mdpi.com
Grignard Reactions: The addition of Grignard reagents to compounds like ethyl 2-pyridyl oxalate (B1200264) provides a convenient, one-step method for preparing various α-keto esters. scispace.com
Alkylation and Subsequent Reactions: A multi-step process starting from malonates can yield α-keto esters. This involves an initial alkylation, followed by oximation and carbonylation. mdpi.comgoogle.com
Palladium-Catalyzed Carbonylation: Aryl halides can be converted to α-keto acid esters through bicarbonylation using a palladium catalyst under a carbon monoxide atmosphere. mdpi.com
Oxidative Esterification: Acetophenones can be converted to α-ketoesters through methods like iodine-mediated oxidative esterification or copper-catalyzed aerobic oxidative esterification with alcohols. organic-chemistry.org
The reactivity of α-keto esters is characterized by the presence of two adjacent carbonyl groups (the keto and the ester group), which influences their chemical behavior. beilstein-journals.org This structure makes the keto group highly electrophilic and susceptible to nucleophilic attack. beilstein-journals.org Key reactions include aldol (B89426) additions, Mannich reactions, and carbonyl-ene reactions, making them valuable intermediates in the total synthesis of complex natural products. beilstein-journals.org The α-ketoamide moiety, a close analog, can react covalently with catalytic amino acid residues like serine or cysteine in enzymes. unipi.it
Pharmaceutical and Industrial Applications of Derivatives
Derivatives of α-keto acids and their esters have a broad spectrum of applications in pharmaceuticals, agrochemicals, and other industries. mdpi.comgoogle.com Their utility stems from their role as key metabolic intermediates and their ability to serve as building blocks for more complex molecules. mdpi.comwikipedia.org
Pharmaceutical Applications:
Metabolic Disorders: Alpha-ketoisocaproate (α-KIC), the parent keto acid of ethyl 4-methyl-2-oxopentanoate, is an intermediate in leucine (B10760876) metabolism. wikipedia.org Its derivatives are studied for their potential therapeutic applications in metabolic diseases. mdpi.com For instance, α-KIC accumulates in individuals with Maple Syrup Urine Disease, a metabolic disorder resulting from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKAD) complex. caymanchem.com
Enzyme Inhibition: The α-ketoamide structure, derived from α-keto esters, is a potent inhibitor of enzymes like phospholipases and proteases. unipi.itacs.org For example, α-keto oxazole (B20620) derivatives have been developed as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in pain and inflammation signaling. nih.gov
Drug Intermediates: Alpha-keto esters are crucial intermediates for preparing various pharmaceutical drugs. google.com They are precursors to α-hydroxy acids and α-amino acids, which are fundamental components of many bioactive molecules. acs.org
Industrial and Biochemical Applications:
Flavors and Fragrances: Smaller α-keto esters often possess pleasant, fruity, or sweet fragrances and are used in the formulation of essences for food and cosmetic products. google.com
Agrochemicals: The chemical versatility of α-keto esters allows for their use in synthesizing agrochemicals. mdpi.com
Biochemical Research: In biochemical studies, derivatives like sodium α-ketoisocaproate are used as substrates for enzymes such as serum lactic dehydrogenase in diagnostic reagents. google.com They are also used to study metabolic pathways; for example, hyperpolarized [1-¹³C]ketoisocaproate can be used with MRS imaging to monitor the activity of branched-chain amino acid transaminase (BCAT) in the brain. nih.gov
Structure-Function Relationships of Modified Structures
The biological activity and chemical reactivity of this compound derivatives are highly dependent on their molecular structure. Systematic modifications to the core scaffold have led to the identification of key structural features that govern their function.
A prominent example is the development of α-keto oxazole and α-ketoamide inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and phospholipase A and acyltransferase (PLAAT). acs.orgnih.gov In these inhibitors, the α-keto group is essential for activity, often acting as an electrophilic "warhead" that interacts with nucleophilic residues (e.g., serine or cysteine) in the enzyme's active site. unipi.itacs.org
Key SAR Findings for α-Keto Derivatives:
The Electrophilic Keto Group: The presence of the ketone at the α-position relative to the amide or another activating group is crucial for inhibitory activity. Moving the ketone to the β-position (β-ketoamides) results in a loss of activity. acs.org
Side-Chain Modifications: In a series of α-keto oxazole FAAH inhibitors, modifying the acyl side chain significantly impacted potency. Replacing a terminal phenyl group with a 1-naphthyl or a 3-chlorophenyl group led to inhibitors that were more potent than the parent compound. nih.gov Conformationally restricting the side chain also yielded exceptionally potent inhibitors. nih.gov
Amide/Ester Group Substitution: In α-ketoamide inhibitors, the nature of the substituent on the amide nitrogen influences binding. For PLAAT inhibitors, a phenethylamine (B48288) group was preferred over smaller groups like benzylamine (B48309) or ethylamine. acs.org
These relationships are often rationalized through molecular modeling, which can reveal how different structural modifications affect the binding of the inhibitor to the target protein. For instance, docking studies of α-ketoamide inhibitors in the PLAAT active site showed a hydrogen-bonding network between the inhibitor's amide and the protein backbone, highlighting the importance of this functional group for affinity. acs.org
Interactive Data Table: FAAH Inhibition by α-Keto Oxazole Derivatives
This table presents the structure-activity relationship (SAR) data for a series of fatty acid amide hydrolase (FAAH) inhibitors based on an α-keto oxazole scaffold. The inhibitory potency (Ki) changes with different aryl substitutions on the C2 acyl side chain.
| Compound ID | C2 Side Chain Aryl Group | FAAH Inhibition (Ki, nM) |
| 2b (OL-135) | Phenyl | 4.5 |
| 5c | 1-Naphthyl | 2.6 |
| 5hh | 3-Cl-Phenyl | 0.9 |
| 11j | Ethylbiphenyl (constrained) | 0.75 |
| Data sourced from structure-activity relationship studies on FAAH inhibitors. nih.gov |
Q & A
Q. What are the established synthetic routes for Ethyl 4-methyl-2-oxopentanoate, and how do reaction conditions influence stereoselectivity?
this compound can be synthesized via enzyme-catalyzed reactions using engineered variants of enzymes like MBP-YfaU E. coli. For instance, mutations such as W23V and L216A in the enzyme active site enable accommodation of branched substrates, improving stereoselectivity. Competitive inhibition assays (e.g., DTNB assays) are critical for optimizing substrate concentrations and reaction kinetics, with endpoint and kinetic assays typically run for 30 and 10 minutes, respectively, at 30°C .
Q. How is 4-methyl-2-oxopentanoate quantified in biological samples, and what methodological pitfalls should researchers avoid?
Enzymatic assays using dehydrogenases (e.g., EC 1.1.1.345) or high-performance liquid chromatography (HPLC) are standard. Schadewaldt et al. (1989) validated a method comparing enzymatic and HPLC quantification in plasma, noting that pH stability and sample handling (e.g., rapid freezing) are critical to prevent degradation. Cross-validation with internal standards is recommended to minimize false positives .
Q. What is the metabolic role of 4-methyl-2-oxopentanoate in branched-chain amino acid (BCAA) pathways?
It is a key intermediate in leucine biosynthesis, derived from 2-oxoisovalerate (OIV) via condensation with acetyl-CoA. In valine metabolism, it participates in amino group transfer reactions, with its accumulation linked to mitochondrial dysfunction under pathological conditions (e.g., toxin exposure). Metabolomic studies require normalization to BCAA levels to contextualize its fluctuations .
Q. Which enzymes interact with 4-methyl-2-oxopentanoate, and how are their activities assayed?
Enzymes like 4-methyl-2-oxopentanoate reductase (EC 1.1.1.-) and D-2-hydroxyacid dehydrogenases (EC 1.1.1.345) catalyze its reduction or oxidation. Activity assays often use NADH/NAD+ cofactors, with kinetic parameters (Km, Vmax) determined via spectrophotometry. For example, Haloferax mediterranei’s dehydrogenase shows higher specificity for 5-carbon substrates, with NADPH preferred over NADH .
Advanced Research Questions
Q. How can enzyme engineering improve the stereoselective synthesis of this compound derivatives?
Rational mutagenesis (e.g., W23V + L216A in MBP-YfaU E. coli) enlarges the enzyme active site, enabling stereocontrol for bulky substrates. For example, W23V alone shifts diastereomeric ratios (e.g., 5/95 dr for S-configured N-Cbz-alaninal), while combined mutations enhance yields of antistereomers. Computational docking studies are recommended to predict steric effects .
Q. What contradictions exist in the reported metabolic roles of 4-methyl-2-oxopentanoate across disease models?
In α-amanitin-induced liver injury, its levels rise due to BCAA dysregulation but normalize with ganoderic acid intervention . Conversely, in breast cancer, higher plasma levels correlate with poor neoadjuvant chemotherapy response (non-pCR group). These opposing trends suggest tissue- and pathology-specific roles, necessitating context-dependent metabolomic profiling .
Q. How do methodological differences in competitive inhibition assays impact kinetic parameter determination for 4-methyl-2-oxopentanoate-related enzymes?
DTNB assays with variable inhibitor concentrations (0.01–1.0 mM) and fixed substrate levels (0.1–1.0 mM) require stringent temperature control (30°C) and independent protein preps to avoid batch variability. Discrepancies between endpoint and kinetic data often arise from non-linear reaction phases, necessitating time-course validation .
Q. What strategies resolve data conflicts in stereochemical outcomes of this compound synthesis?
Conflicting diastereomeric ratios (e.g., syn:anti 54:46 vs. 92:8 dr for prolinal vs. alaninal electrophiles) may arise from nucleophile-electrophile steric matching. Hybrid QM/MM simulations can model transition states, while chiral HPLC or NMR (e.g., Mosher ester analysis) verifies product configurations .
Methodological Recommendations
- Enzyme Assays: Include negative controls (e.g., heat-inactivated enzymes) to confirm activity .
- Metabolomics: Use isotopically labeled internal standards (e.g., ¹³C-4-methyl-2-oxopentanoate) for quantification .
- Stereochemical Analysis: Combine chiral chromatography with computational modeling to resolve ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
